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Compound of Interest

Compound Name: 3,5-Dichlorobenzonitrile

Cat. No.: B1202942

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a reliable
method for the conversion of primary aromatic amines into a wide variety of functional groups
via an aryl diazonium salt intermediate.[1] This reaction proceeds through a radical-nucleophilic
aromatic substitution mechanism, typically catalyzed by copper(l) salts.[2][3] The
transformation allows for the introduction of halides (ClI, Br), cyanide, hydroxyl, and other
groups onto an aromatic ring, often with regioselectivity that is difficult to achieve through direct
electrophilic aromatic substitution.[2][4]

This document provides a detailed protocol for the synthesis of 3,5-dichlorobenzonitrile, a
valuable building block in the development of pharmaceuticals and agrochemicals, starting
from 3,5-dichloroaniline. The procedure involves two main stages: the diazotization of the
starting amine and the subsequent copper(l) cyanide-mediated conversion of the resulting
diazonium salt to the target nitrile.

Reaction Principle

The synthesis of 3,5-dichlorobenzonitrile via the Sandmeyer reaction follows a two-step
sequence:
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o Diazotization: 3,5-Dichloroaniline is treated with a source of nitrous acid, typically generated
in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low
temperatures (0-5 °C). This converts the primary amino group into a highly reactive
diazonium salt.

e Cyanation: The cold diazonium salt solution is then added to a solution of copper(l) cyanide.
The copper(l) catalyst facilitates the substitution of the diazonium group (-N2*) with a cyanide
group (-CN), leading to the formation of 3,5-dichlorobenzonitrile and the evolution of
nitrogen gas.

Quantitative Data and Materials

A summary of the reactants and their relevant properties is provided below. Careful control of
stoichiometry is critical for achieving a high yield and purity.
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Molar Mass
Compound Formula M.P. (°C) B.P. (°C) Hazards
(g/mol)
Toxic, Health
3,5-
) - Hazard,
Dichloroanilin ~ CeHsCI2N 162.02 51-53 260 ]
Environmenta
e
| Hazard
Oxidizer,
) 320 )
Sodium Toxic,
o NaNO:2 69.00 271 (decomposes )
Nitrite ) Environmenta
| Hazard
Hydrochloric Corrosive,

) HCI 36.46 -27.3 110 )
Acid (conc.) Acute Toxic
Copper(l) . .

) CuCN 89.56 474 - Highly Toxic
Cyanide
Highly Toxic,
Sodium J ) Y
) NaCN 49.01 563 1496 Environmenta
Cyanide
| Hazard
Carcinogen,
Benzene CeHs 78.11 55 80.1 Flammable,
Toxic
3,5-
Dichlorobenz C7HsCIN 172.01 65-67 247 Irritant

onitrile

Experimental Protocol

This protocol is adapted from a standard Sandmeyer reaction procedure for the synthesis of

aryl nitriles.

Safety Precautions:

e This procedure must be carried out in a well-ventilated fume hood.
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e Cyanide compounds (CuCN, NaCN) are extremely toxic. Handle with extreme care and have
a cyanide poisoning antidote kit available. Acidification of cyanide solutions will produce
highly toxic hydrogen cyanide (HCN) gas.

o Diazonium salts can be explosive when dry. Do not isolate the intermediate diazonium salt.
Keep the reaction mixture cold at all times.

e Benzene is a known carcinogen. Use appropriate personal protective equipment (gloves,
safety glasses, lab coat).

Part A: Preparation of the Copper(l) Cyanide Solution

e InalL three-necked flask equipped with a mechanical stirrer, add 25 g (0.28 mol) of
copper(l) cyanide.

e Add a solution of 30 g (0.61 mol) of sodium cyanide in 200 mL of water.

 Stir the mixture. The copper(l) cyanide will dissolve to form a solution of sodium
cuprocyanide (Na[Cu(CN)z]).

e Cool the resulting solution to 0-5 °C in an ice-water bath.

Part B: Diazotization of 3,5-Dichloroaniline

e In a separate 2 L beaker, add 32.4 g (0.20 mol) of 3,5-dichloroaniline to 100 mL of
concentrated hydrochloric acid (~37%) and 100 mL of water.

« Stir the mixture and cool it to 0 °C in an ice-salt bath. Add approximately 200 g of crushed ice
to the mixture to maintain the low temperature, forming a fine slurry of 3,5-dichloroaniline
hydrochloride.

e Prepare a solution of 14.0 g (0.20 mol) of sodium nitrite in 50 mL of water.

e Slowly add the sodium nitrite solution dropwise to the stirred aniline hydrochloride slurry. The
tip of the addition funnel should be below the surface of the liquid.

» Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition
by adding more ice if necessary. The addition should take approximately 15-20 minutes.
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 After the addition is complete, stir the mixture for an additional 15 minutes. Test for the
presence of excess nitrous acid using starch-iodide paper (the paper should turn blue). If the
test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

Part C: Sandmeyer Reaction and Work-up

» To the cold copper(l) cyanide solution from Part A, add 200 mL of benzene.

o Slowly and carefully add the cold diazonium salt solution from Part B to the stirred copper(l)
cyanide solution over about 30 minutes. Maintain vigorous stirring to ensure good mixing
between the aqueous and benzene layers.

» Control the temperature of the reaction mixture at 20-25 °C during the addition. Nitrogen gas
will evolve.

 After the addition is complete, continue stirring for 30 minutes, then warm the mixture to 50
°C on a water bath for an additional 30 minutes to ensure the reaction goes to completion.

o Cool the mixture to room temperature. Separate the benzene layer from the aqueous layer
using a separatory funnel.

o Extract the aqueous layer twice with 50 mL portions of benzene.

o Combine all the benzene extracts and wash them with 100 mL of 10% sodium hydroxide
solution, followed by 100 mL of water.

o Dry the benzene solution over anhydrous magnesium sulfate.
« Filter off the drying agent and remove the benzene by distillation under reduced pressure.

e The crude 3,5-dichlorobenzonitrile can be purified by recrystallization from ethanol or by
vacuum distillation.

Visualizations
Reaction Mechanism

The Sandmeyer reaction proceeds via a single-electron transfer from the copper(l) catalyst to
the diazonium salt, generating an aryl radical, which then reacts to form the final product.
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Step 1: Diazotization Step 2: Sandmeyer Reaction (Cyanation)

CUCN (Cu*) + [Cu(CN)z]-
-e- 3,5-Dichlorophenyl - CuCN 57 Fif
Radical + Na 3,5-Dichlorobenzonitrile

NaNOz, HCI
0-5°C

3,5-Dichlorobenzenediazonium
Chloride

3,5-Dichloroaniline

Click to download full resolution via product page

Caption: Mechanism of the Sandmeyer reaction for 3,5-dichlorobenzonitrile synthesis.

Experimental Workflow

The following diagram outlines the key steps in the laboratory procedure for synthesizing 3,5-
dichlorobenzonitrile.
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Preparation
Prepare CUCN/NaCN | | Prepare 3,5-Dichloroaniline
Solution (0-5 °C) Slurry in HCI (0-5 °C)
Reaction

Diazotization:
Add NaNO:2 solution
to aniline slurry (0-5 °C)

Sandmeyer Reaction:
Add diazonium salt to
CuCN solution (20-25 °C)

Heat to 50 °C
to complete reaction

Work-up & [Purification

Separate Benzene Layer
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Wash & Dry
Combined Extracts
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Purify by Recrystallization
or Vacuum Distillation

Final Product:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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